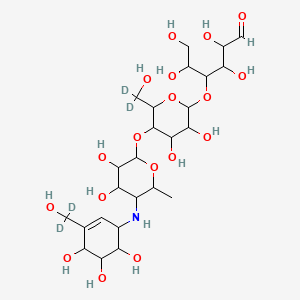

Acarbose-d4

Description

Properties

Molecular Formula |

C25H43NO18 |

|---|---|

Molecular Weight |

649.6 g/mol |

IUPAC Name |

4-[6-[dideuterio(hydroxy)methyl]-5-[5-[[3-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/i3D2,6D2 |

InChI Key |

CEMXHAPUFJOOSV-GYNHLCRSSA-N |

Synonyms |

O-4,6-Dideoxy-4-[[[1S-(1α,4α,5β,6α)]-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose-d4; Glucobay-d4; Prandase-d4; Precose-d4; |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Purification of Acarbose-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its deuterated analog, Acarbose-d4, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, addressing the core requirements of researchers and drug development professionals. Due to the limited availability of a complete, detailed chemical synthesis protocol for this compound in publicly accessible literature, this guide focuses on the known biosynthetic pathways of Acarbose and established purification methodologies for the parent compound, which can be adapted for its deuterated counterpart.

Biosynthesis of Acarbose: The Natural Blueprint

The biosynthesis of Acarbose is a complex enzymatic process occurring in microorganisms, primarily of the genus Actinoplanes. Understanding this natural pathway provides a foundation for potential chemo-enzymatic or fully synthetic approaches to this compound. The core structure of Acarbose is a pseudotetrasaccharide, and its biosynthesis involves the assembly of several key precursors.

A critical intermediate in the biosynthesis of the valienamine moiety of Acarbose is 2-epi-5-epi-valiolone. While a complete synthetic route for this compound is not detailed in the literature, the synthesis of isotopically labeled analogs of 2-epi-5-epi-valiolone has been reported, suggesting a potential strategy for introducing deuterium labels into the core structure.

Biosynthetic Pathway of Acarbose

Caption: Simplified biosynthetic pathway of Acarbose.

Challenges in the Chemical Synthesis of this compound

The total chemical synthesis of a complex oligosaccharide like Acarbose is a formidable challenge, further complicated by the need for stereospecific deuterium incorporation. A hypothetical synthetic strategy would likely involve:

-

Synthesis of a Deuterated Precursor: Preparation of a deuterated analog of a key building block, such as a deuterated glucose or valienamine derivative.

-

Glycosylation Reactions: Stepwise and stereocontrolled assembly of the monosaccharide units.

-

Functional Group Manipulations: Protection and deprotection of various functional groups throughout the synthesis.

-

Final Assembly: Formation of the crucial C-N bond linking the pseudo-glycosidic moiety.

Given the lack of a published detailed protocol, researchers would need to develop a novel synthetic route, likely drawing inspiration from the synthesis of other complex oligosaccharides and utilizing modern techniques for isotopic labeling.

Purification of Acarbose: Established Methodologies

While a specific purification protocol for synthetically derived this compound is not available, the methods used for purifying Acarbose from fermentation broths provide a robust starting point. These techniques are designed to separate the target molecule from a complex mixture of related impurities and media components.

General Purification Workflow

Caption: General workflow for Acarbose purification.

Experimental Protocols for Purification

The following are generalized protocols based on established methods for purifying Acarbose from fermentation products. These would require optimization for a synthetic this compound sample.

1. Ion Exchange Chromatography

-

Principle: This technique separates molecules based on their net charge. Acarbose, being a secondary amine, is positively charged at acidic to neutral pH and can be captured by a cation exchange resin.

-

Stationary Phase: Strong cation exchange resins (e.g., sulfopropyl-based) are commonly employed.

-

Mobile Phase:

-

Loading/Washing: Deionized water or a low concentration buffer to wash away unbound impurities.

-

Elution: A gradient of increasing salt concentration (e.g., NaCl or NH4Cl) or a pH gradient is used to elute the bound Acarbose.

-

-

Typical Procedure:

-

Equilibrate the cation exchange column with the starting buffer.

-

Load the crude this compound solution (dissolved in a suitable aqueous solvent and pH adjusted).

-

Wash the column with the starting buffer until the absorbance at 210 nm returns to baseline.

-

Elute the bound this compound using a linear gradient of the elution buffer.

-

Collect fractions and analyze for the presence of this compound using an appropriate method (e.g., LC-MS).

-

2. Flash Chromatography

-

Principle: A rapid form of column chromatography that utilizes pressure to drive the mobile phase through the stationary phase, allowing for faster separations. For a polar compound like Acarbose, normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes are suitable.

-

Stationary Phase: Silica gel, amino-propylated silica, or other polar stationary phases.

-

Mobile Phase: A mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile). The gradient is typically run from high organic to high aqueous content.

-

Typical Procedure:

-

Equilibrate the flash chromatography column with the initial mobile phase composition.

-

Dissolve the partially purified this compound in a small volume of the initial mobile phase or a compatible solvent.

-

Load the sample onto the column.

-

Run a gradient of increasing polarity to elute the this compound.

-

Monitor the eluent using a suitable detector (e.g., UV at low wavelength or an evaporative light scattering detector) and collect fractions.

-

Quantitative Data from Unlabeled Acarbose Purification

The following table summarizes typical quantitative data obtained from the purification of unlabeled Acarbose from fermentation broth. These values can serve as a benchmark for the development of a purification process for this compound.

| Purification Step | Purity (%) | Recovery (%) | Reference Method |

| Crude Fermentation Broth | <10 | - | HPLC-UV |

| After Ion Exchange | 50-70 | 80-90 | Cation Exchange Chromatography |

| After Flash Chromatography | >95 | 70-85 | Normal-Phase or HILIC Flash Chromatography |

| Final Product | >98 | Overall | Combination of chromatographic techniques |

Note: The recovery rates are estimates and can vary significantly based on the specific conditions and scale of the purification.

Conclusion

While a detailed, publicly available protocol for the total chemical synthesis of this compound is currently lacking, this guide provides a framework for approaching its preparation and purification. The biosynthesis of Acarbose offers insights into potential synthetic strategies, particularly for the stereospecific introduction of deuterium. Furthermore, the well-established methods for purifying Acarbose from fermentation provide a solid foundation for developing a robust purification workflow for a synthetic, deuterated analog. Researchers and drug development professionals are encouraged to leverage these principles and adapt them to their specific needs for obtaining high-purity this compound for critical analytical applications. Further research into the total synthesis of Acarbose and its isotopologues is warranted to facilitate the broader availability of these important research tools.

Acarbose-d4: An In-Depth Technical Guide to Metabolic Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability and degradation pathways of Acarbose-d4. Given the limited direct research on the deuterated form, this document extrapolates from the extensive data available for the non-deuterated parent compound, Acarbose. The metabolic pathways of this compound are expected to be qualitatively identical to those of Acarbose, although the rate of metabolism may be altered by the kinetic isotope effect.

Metabolic Stability of Acarbose

Acarbose exhibits low systemic bioavailability as it is designed to act locally within the gastrointestinal tract.[1][2] Its metabolic stability is primarily influenced by the enzymatic activity of the gut microbiota and digestive enzymes.[1][3] Less than 2% of an oral dose of Acarbose is absorbed as the active drug, while approximately 35% is absorbed as metabolites.[1][2]

Pharmacokinetic Parameters of Acarbose (Oral Administration)

| Parameter | Value | Source |

| Bioavailability (as active drug) | < 2% | [1][2] |

| Bioavailability (as metabolites) | ~35% | [1][2] |

| Elimination Half-life | ~2 hours | [4] |

| Excretion (feces) | ~51% (as unabsorbed drug) | [1][2] |

| Excretion (renal) | < 2% (as active drug) | [4] |

Note: This data is for the non-deuterated form of Acarbose and serves as a baseline.

Degradation Pathways of Acarbose

Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, leading to at least 13 identified metabolites.[3][5] The degradation involves the hydrolytic cleavage of the glycosidic linkages.

A key degradation pathway involves the action of Acarbose-preferred glucosidases (Apg) produced by gut bacteria such as Klebsiella grimontii.[6] This enzymatic action leads to the formation of metabolites with diminished or no α-glucosidase inhibitory activity.[7]

Identified Metabolites of Acarbose

| Metabolite | Description | Source |

| Acarviosine-glucose (M1) | Product of the first hydrolytic step by Apg, where the terminal glucose is cleaved. | [8] |

| Acarviosine (M2) | Product of the second hydrolytic step by Apg, resulting from the cleavage of the second glucose unit from M1. | [8] |

| Component 2 | Loss of the terminal glucose unit. | [5] |

| Component 1 | Loss of both glucose rings. | [5] |

| 4-methylpyrogallol derivatives | A major class of absorbed metabolites, including methyl, sulfate, and glucuronide conjugates. | [3][5] |

| Basic disaccharide | Loss of the cyclitol ring of component 2. | [5] |

Visualizing Degradation Pathways

References

- 1. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Acarbose - Wikipedia [en.wikipedia.org]

- 5. Isolation and structural elucidation of biotransformation products from acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acarbose degradation mechanism guides design of next-generation antidiabetic drug | EurekAlert! [eurekalert.org]

Isotopic Labeling of Acarbose: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the isotopic labeling of acarbose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in utilizing isotopically labeled acarbose for mechanistic, pharmacokinetic, and metabolic studies. The guide covers biosynthetic and synthetic labeling strategies, detailed experimental protocols, analytical characterization, and research applications.

Introduction to Acarbose and Isotopic Labeling

Acarbose is a pseudo-tetrasaccharide that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine, thereby delaying the digestion of complex carbohydrates and reducing postprandial hyperglycemia. Isotopic labeling, the incorporation of isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C) into the acarbose molecule, provides a powerful tool to trace its metabolic fate, elucidate its mechanism of action, and quantify its presence in biological systems with high precision.

Isotopic Labeling Strategies for Acarbose

The complexity of the acarbose structure necessitates sophisticated labeling strategies. Both biosynthetic and chemical synthesis approaches can be employed to introduce isotopic labels at specific positions or uniformly throughout the molecule.

Biosynthetic Labeling

Biosynthetic production of isotopically labeled acarbose can be achieved by culturing the acarbose-producing bacterium, Actinoplanes sp., in a medium containing an isotopically enriched precursor, most commonly ¹³C-labeled glucose. The bacteria will incorporate the labeled carbon atoms into the acarbose molecule during its biosynthesis. The recent elucidation of the complete acarbose biosynthetic pathway allows for more targeted labeling strategies by understanding the origin of each carbon atom in the final structure.

Chemical Synthesis

Chemical synthesis offers the advantage of site-specific labeling. This approach involves the synthesis of isotopically labeled precursors, which are then assembled into the final acarbose molecule. For instance, deuterium-labeled analogs of 2-epi-5-epi-valiolone, a key intermediate in acarbose biosynthesis, have been chemically synthesized. While a complete de novo synthesis of isotopically labeled acarbose is complex, semi-synthetic approaches combining chemical and enzymatic steps can be employed.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis and production of acarbose, derived from various research findings.

| Parameter | Value/Range | Method | Reference |

| Acarbose Content in Tablets | 100.4% - 100.8% of label claim | ¹H NMR Spectroscopy | [1][2] |

| Linearity Range for ¹H NMR Quantification | 0.25 - 10.0 mg/mL | ¹H NMR Spectroscopy | [1][2] |

| Precision of ¹H NMR Quantification (RSD) | 0.26% - 1.47% | ¹H NMR Spectroscopy | [1][2] |

| Average Recovery by ¹H NMR | 99.2% - 99.7% | ¹H NMR Spectroscopy | [1][2] |

| Molecular Ion [M+H]⁺ of Acarbose | m/z 646.7 | Mass Spectrometry | [3] |

| LC-MS/MS Linearity Range in Human Plasma | 100 - 1000 ng/mL | LC-MS/MS | [4] |

| Acarbose Production Titer (Engineered Actinoplanes sp.) | up to 8.12 g/L | Fed-batch Fermentation | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isotopic labeling and analysis of acarbose.

Biosynthetic Production of ¹³C-Labeled Acarbose

Objective: To produce uniformly ¹³C-labeled acarbose using Actinoplanes sp.

Materials:

-

Actinoplanes sp. strain (e.g., SE50/110)

-

Seed and fermentation media with [U-¹³C]-glucose as the primary carbon source

-

Standard fermentation equipment (shake flasks, bioreactor)

-

Purification resins (e.g., Dowex 50WX8)

Protocol:

-

Inoculum Preparation: Prepare a seed culture of Actinoplanes sp. in a suitable seed medium.

-

Fermentation: Inoculate the production medium containing [U-¹³C]-glucose with the seed culture. The fermentation is typically carried out for 96-192 hours at 28°C with controlled pH and aeration[7].

-

Fed-Batch Strategy: To enhance production, a fed-batch approach can be employed, where a concentrated solution of [U-¹³C]-glucose is added periodically during the fermentation[5][6].

-

Harvesting: After fermentation, centrifuge the broth to separate the biomass from the supernatant containing the labeled acarbose.

-

Purification: Purify the ¹³C-labeled acarbose from the supernatant using a series of chromatographic steps, including ion-exchange and size-exclusion chromatography[8].

Analytical Characterization by NMR Spectroscopy

Objective: To confirm the isotopic enrichment and structural integrity of ¹³C-labeled acarbose.

Materials:

-

¹³C-labeled acarbose sample

-

D₂O for sample dissolution

-

NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

-

Sample Preparation: Dissolve a known amount of the purified ¹³C-labeled acarbose in D₂O.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum to assess the overall purity and confirm the presence of characteristic proton signals of acarbose. For quantitative analysis, use a known concentration of an internal standard and ensure a sufficient relaxation delay (D1) of at least 5 times T1[1][2].

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum of uniformly ¹³C-labeled acarbose will show complex splitting patterns due to ¹³C-¹³C coupling, confirming the incorporation of the label[9][10].

-

2D NMR Analysis: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign the ¹H and ¹³C chemical shifts and confirm the complete structure of the labeled acarbose.

Analysis by Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of isotopically labeled acarbose.

Materials:

-

Labeled acarbose sample

-

LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation: Prepare a dilute solution of the labeled acarbose in a suitable solvent (e.g., methanol/water).

-

LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., HILIC or C18) to separate acarbose from any impurities[11].

-

MS Analysis: Analyze the eluent using an ESI-MS in positive ion mode. The mass spectrum will show the molecular ion corresponding to the mass of the labeled acarbose (e.g., [M+H]⁺).

-

MS/MS Fragmentation: Select the molecular ion of the labeled acarbose for collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of unlabeled acarbose to confirm the identity and locate the position of the label in case of specific labeling[3][12].

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory kinetics of isotopically labeled acarbose on α-glucosidase.

Materials:

-

Labeled acarbose

-

α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

-

Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, PNPG)

-

Buffer solution (e.g., phosphate buffer, pH 6.8)

-

Microplate reader

Protocol:

-

Enzyme Reaction: Prepare reaction mixtures in a 96-well plate containing the buffer, α-glucosidase enzyme, and varying concentrations of the labeled acarbose.

-

Initiate Reaction: Add the PNPG substrate to each well to start the reaction.

-

Measure Absorbance: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance of the produced p-nitrophenol at 405 nm at regular time intervals.

-

Data Analysis: Calculate the initial reaction velocities and determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots[13][14].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the biosynthetic production of ¹³C-labeled acarbose.

Caption: Analytical workflow for the characterization of labeled acarbose.

Caption: Mechanism of action of acarbose in inhibiting glucose release.

Conclusion

The isotopic labeling of acarbose is a critical technique for advancing our understanding of its therapeutic effects. This guide provides a comprehensive framework for researchers to produce, characterize, and utilize isotopically labeled acarbose in their studies. The detailed protocols and methodologies presented herein are intended to facilitate the application of this powerful tool in drug development and metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102399837A - Method for synthesizing acarbose by microbial fermentation - Google Patents [patents.google.com]

- 8. Selection, purification, and evaluation of acarbose-an α-glucosidase inhibitor from Actinoplanes sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. shodex.com [shodex.com]

- 12. researchgate.net [researchgate.net]

- 13. View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants | Bangladesh Journal of Pharmacology [banglajol.info]

- 14. journal.ipb.ac.id [journal.ipb.ac.id]

Acarbose-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acarbose-d4, a deuterated form of the α-glucosidase inhibitor Acarbose, in metabolic studies. While direct in-vivo metabolic tracing studies using this compound are not extensively documented in publicly available literature, this guide will focus on its primary and validated application as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Acarbose in biological matrices. Furthermore, it will explore the potential utility of this compound as a tracer for elucidating the metabolic fate of Acarbose, based on established principles of stable isotope labeling and the known metabolism of the parent drug.

Introduction to Acarbose and the Role of Stable Isotope Labeling

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of intestinal α-glucosidases, delaying the digestion and absorption of carbohydrates.[1][2] This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[2] Understanding the pharmacokinetics (PK) and metabolism of Acarbose is crucial for optimizing its therapeutic efficacy and safety.

Stable isotope labeling is a powerful technique in metabolic research and drug development.[3][4] The use of deuterated compounds, such as this compound, offers a non-radioactive method to trace the fate of a drug in a biological system.[3] In quantitative bioanalysis, a SIL-IS like this compound is considered the gold standard.[5][6] It co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, allowing for precise correction of matrix effects and variability during sample preparation and analysis.[5][6]

This compound as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Acarbose in biological samples, such as human plasma.[7][8]

Experimental Protocol: Quantification of Acarbose in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the bioanalysis of Acarbose, incorporating this compound.

2.1.1. Sample Preparation

Due to the high polarity of Acarbose, protein precipitation is a common method for sample preparation.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution (in a suitable solvent like methanol or water)

-

Acetonitrile (ACN), chilled

-

Centrifuge

-

Vortex mixer

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 400 µL of chilled acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2.1.2. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like Acarbose.[9][10][11][12]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A HILIC column, such as an amide-based column (e.g., XBridge Amide).[9]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.[9]

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Column Temperature: Maintaining a consistent column temperature (e.g., 40°C) is crucial for reproducible retention times.[9]

-

Injection Volume: Typically 5-10 µL.

2.1.3. Mass Spectrometry

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is commonly used for the detection and quantification of Acarbose and this compound.[7][13]

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acarbose: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 646.2. A common product ion for quantification is m/z 304.1, resulting from the cleavage of the glycosidic bond.[13][14]

-

This compound: The precursor ion will be [M+4+H]⁺ at m/z 650.2. The fragmentation pattern is expected to be similar to Acarbose, with the corresponding product ion also shifted by 4 Da. The specific product ion would need to be determined experimentally, but a likely transition would be m/z 650.2 -> 308.1.

-

Data Presentation: Pharmacokinetic Parameters of Acarbose

The use of this compound as an internal standard allows for the accurate determination of the pharmacokinetic parameters of Acarbose.

| Parameter | Value | Reference |

| Bioavailability | < 2% (as active drug) | [2][15] |

| ~35% (as metabolites) | [2][15] | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (for active drug) | [2] |

| Elimination Half-life (t½) | ~2 hours | [16] |

| Metabolism | Primarily in the gastrointestinal tract by intestinal bacteria and digestive enzymes. | [2][17] |

| Excretion | >50% in feces (unabsorbed drug) | [18] |

| Absorbed metabolites are excreted via the kidneys. | [19] |

Potential Application of this compound as a Metabolic Tracer

While not yet widely reported, this compound holds significant potential as a tracer to investigate the metabolic fate of Acarbose in more detail.

Rationale and Experimental Design Considerations

By administering this compound to subjects, researchers could differentiate the administered drug and its metabolites from endogenous compounds and any pre-existing Acarbose from prior doses. This would allow for a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

An experimental workflow for such a study could involve:

Acarbose Metabolism and Potential Tracer Insights

Acarbose is extensively metabolized in the gastrointestinal tract, with at least 13 metabolites identified.[1][19] The major metabolites are conjugates of 4-methylpyrogallol.[19] One active metabolite is formed by the cleavage of a glucose molecule from Acarbose.[1]

By using this compound, researchers could:

-

Quantify the rate and extent of Acarbose degradation in the gut.

-

Trace the formation of specific metabolites , including the active metabolite.

-

Determine the absorption kinetics of these metabolites into the systemic circulation.

-

Elucidate the renal clearance of the absorbed metabolites.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary and well-established application is as a stable isotope-labeled internal standard for the accurate and precise quantification of Acarbose in biological matrices, which is essential for robust pharmacokinetic studies. While its use as a metabolic tracer is not yet widely documented, the principles of stable isotope labeling suggest that this compound has significant potential to provide deeper insights into the complex metabolism of Acarbose. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for both the current application and future exploration of this compound in metabolic research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. nbinno.com [nbinno.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of acarbose content by hydrophilic interaction liqu...: Ingenta Connect [ingentaconnect.com]

- 10. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Evaluation of the pharmacokinetics of metformin and acarbose in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. google.com [google.com]

- 17. Acarbose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acarbose-d4 in Diabetes Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4][5] Acarbose-d4, a deuterium-labeled analog of acarbose, serves as a valuable tool in diabetes research, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the applications of this compound, including its use as an internal standard in bioanalytical methods, and explores the signaling pathways influenced by acarbose.

This compound: An Internal Standard for Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices.[6][7] this compound, with a molecular formula of C25H39D4NO18 and a molecular weight of 649.63, is the deuterium-labeled form of acarbose.[8][9] Its physical and chemical properties are nearly identical to those of acarbose, but its increased mass allows it to be distinguished by a mass spectrometer.

The use of this compound as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate measurement of acarbose concentrations in plasma, urine, or other biological samples.

Data Presentation

Acarbose Efficacy and Pharmacokinetics

| Parameter | Value | Reference |

| IC50 (α-glucosidase) | 11 nM | [10] |

| IC50 (α-amylase) | 0.258 ± 0.017 mg/ml | [11] |

| Bioavailability | <2% (as active drug) | [12][13] |

| Elimination Half-life | ~2 hours | [13][14] |

| Peak Plasma Concentration (Time) | ~1 hour (active drug) | [12] |

Clinical Efficacy of Acarbose

| Dosage | Mean HbA1c Reduction | Mean 1-hour Postprandial Glucose Reduction | Reference |

| 100 mg t.i.d. | 0.78% | - | [15] |

| 200 mg t.i.d. | 0.73% | - | [15] |

| 300 mg t.i.d. | 1.10% | - | [15] |

| 50 mg t.i.d. | 0.90% | 1.63 mmol/L | [10] |

| 100 mg t.i.d. | 0.76% | 2.26 mmol/L | [10] |

| 200 mg t.i.d. | 0.77% | 2.78 mmol/L | [10] |

| 300 mg t.i.d. | 0.78% | 3.62 mmol/L | [10] |

Experimental Protocols

Quantification of Acarbose in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from existing validated methods for acarbose quantification and incorporates the use of this compound as an internal standard.

1. Sample Preparation:

-

To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) or equivalent.[7]

-

Mobile Phase A: 200 mM Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient can be optimized, for example, starting with a high percentage of B and decreasing over time to elute the polar acarbose.

-

Flow Rate: 0.3 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Column Temperature: 40°C.[7]

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Acarbose: Precursor ion (e.g., [M+H]+ = 646.2) to a specific product ion.

-

This compound: Precursor ion (e.g., [M+H]+ = 650.2) to the same or a corresponding product ion as acarbose. The exact m/z values would need to be determined experimentally.

-

3. Data Analysis:

-

Quantify acarbose concentration by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of acarbose and a fixed concentration of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[1][5] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose.[1][2][3][4]

Mechanism of Acarbose Action

Acarbose and the MAPK Signaling Pathway

Recent studies suggest that acarbose may have effects beyond its primary mechanism of action. It has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation and cell growth. Acarbose treatment has been associated with the downregulation of the MEK1-ERK1/2-MNK1/2 cascade, leading to reduced phosphorylation of eIF4E, a key factor in protein synthesis.[6] It also appears to reduce age-related increases in the MEK3-p38MAPK-MK2 pathway, which is involved in inflammatory responses.[6]

References

- 1. Acarbose - Wikipedia [en.wikipedia.org]

- 2. Acarbose - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 3. Acarbose: MedlinePlus Drug Information [medlineplus.gov]

- 4. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rapamycin, Acarbose and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shodex.com [shodex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of acarbose on postprandial lipid metabolism in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acarbose Monograph for Professionals - Drugs.com [drugs.com]

- 13. Articles [globalrx.com]

- 14. youtube.com [youtube.com]

- 15. Reduction of glycosylated hemoglobin and postprandial hyperglycemia by acarbose in patients with NIDDM. A placebo-controlled dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Deuterated Acarbose: A Theoretical Exploration

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the established pharmacology of acarbose and explores the scientific rationale and potential implications of deuteration. While a deuterated version of acarbose has not been developed as a therapeutic agent, this document examines the theoretical basis for its creation, grounded in the principles of the deuterium kinetic isotope effect and the known metabolic pathways of acarbose.

Introduction to Acarbose

Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[1] By inhibiting these enzymes, acarbose delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose.[2][3] This localized action in the gastrointestinal tract slows glucose absorption, thereby reducing the characteristic postprandial blood glucose spikes in patients with type 2 diabetes mellitus.[1][4] It is administered orally and should be taken with the first bite of a meal to exert its therapeutic effect.[5]

Mechanism of Action of Acarbose

Acarbose functions by competitively and reversibly inhibiting key enzymes in the brush border of the small intestine that are responsible for carbohydrate digestion. The primary targets are pancreatic alpha-amylase and alpha-glucosidases.[1][5][6]

-

Pancreatic Alpha-Amylase: This enzyme hydrolyzes complex starches into smaller oligosaccharides within the intestinal lumen.

-

Alpha-Glucosidases: This family of enzymes, including glucoamylase, sucrase, and maltase, breaks down oligosaccharides, trisaccharides, and disaccharides into absorbable monosaccharides (glucose, fructose).[1]

By binding to these enzymes with high affinity, acarbose prevents the breakdown of dietary carbohydrates, delaying their absorption and consequently blunting the post-meal rise in blood glucose.[2][4]

Figure 1: Mechanism of action of Acarbose in the small intestine.

Pharmacokinetics and Metabolism of Acarbose

Acarbose is designed to act locally within the gastrointestinal tract.[1]

Absorption: Systemic bioavailability is very low. Less than 2% of an oral dose is absorbed as the active drug, while about 35% is absorbed in the form of metabolites.[1]

Distribution: Due to its minimal absorption, distribution throughout the body is not a significant factor.

Metabolism: Acarbose is primarily metabolized within the gastrointestinal tract by intestinal bacteria and, to a lesser extent, by digestive enzymes.[1][7] The degradation by gut microbiota is a key feature, with studies identifying specific glucosidases that can hydrolyze acarbose.[8][9]

Excretion: The majority of an oral dose (approximately 51%) is eliminated in the feces as unabsorbed drug and metabolites. The small fraction of absorbed substances is excreted by the kidneys.[1]

| Parameter | Value | Source |

| Systemic Bioavailability (Active Drug) | < 2% | [1] |

| Systemic Bioavailability (Metabolites) | ~35% | [1] |

| Primary Site of Action | Gastrointestinal Tract | [1] |

| Primary Metabolism | Intestinal Bacteria, Digestive Enzymes | [1][7] |

| Primary Route of Excretion | Feces (~51%) | [1] |

| Table 1: Summary of Pharmacokinetic Parameters for Acarbose. |

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The strategy of replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, is a recognized approach in drug development to improve pharmacokinetic properties.[8][10][11] This strategy is based on the Deuterium Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.[12][13] In drug metabolism, many key reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[12][13][14]

By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of metabolic breakdown at that position can be significantly reduced.[12][15] This can lead to several potential therapeutic advantages:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[8]

-

Increased Drug Exposure: A longer half-life can result in higher overall drug concentration (AUC).

-

Reduced Dosing Frequency: Patients may be able to take the drug less often.[8]

-

Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts.[8][15]

Figure 2: The Deuterium Kinetic Isotope Effect on drug metabolism.

Theoretical Application of Deuteration to Acarbose

While acarbose has minimal systemic absorption and is primarily metabolized by gut flora, the principles of KIE could theoretically be applied. The goal would not be to alter systemic clearance (as with typical deuterated drugs), but potentially to modify its degradation within the gut.

Hypothetical Goal: To increase the local residence time and activity of acarbose by making it more resistant to degradation by bacterial glucosidases.

Proposed Strategy: The metabolism of acarbose involves hydrolysis, a reaction catalyzed by bacterial glucosidases.[9] While this is not the classic C-H bond cleavage mediated by CYP enzymes, KIEs can still be observed in enzyme-catalyzed reactions where hydrogen transfer is involved in the rate-determining step. If a C-H bond cleavage is part of the enzymatic mechanism of acarbose degradation by gut bacteria, replacing that hydrogen with deuterium could slow the process.

Challenges and Considerations:

-

Identifying the Metabolic "Soft Spot": The precise enzymatic steps and rate-limiting C-H bond cleavages in the bacterial degradation of acarbose would need to be identified. This would require detailed mechanistic studies of the relevant gut microbial enzymes.

-

Synthesis: The chemical synthesis of a selectively deuterated complex oligosaccharide like acarbose would be a significant synthetic challenge.

-

Clinical Impact: It is uncertain whether slowing the degradation of acarbose in the gut would lead to a clinically meaningful improvement in efficacy. It could potentially enhance its effect, but it might also exacerbate the known gastrointestinal side effects, such as flatulence and diarrhea, which are caused by the fermentation of undigested carbohydrates.[3][16]

Experimental Protocols

As no studies on a therapeutically intended deuterated acarbose exist, this section outlines a theoretical experimental workflow for its evaluation, based on standard drug development practices.

Figure 3: Theoretical workflow for deuterated acarbose development.

Key Experimental Methodologies

In Vitro α-Glucosidase Inhibition Assay (Protocol Example): This assay would be crucial to ensure that the deuterated molecule retains its inhibitory activity against the target enzymes.

-

Enzyme and Substrate: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is also prepared in the same buffer.

-

Incubation: The enzyme solution is mixed with various concentrations of the test compound (deuterated acarbose) or a positive control (acarbose) and incubated at 37°C for a set period (e.g., 15 minutes).

-

Reaction Initiation: The p-NPG substrate is added to the mixture to start the reaction.

-

Measurement: The hydrolysis of p-NPG by the enzyme produces p-nitrophenol, a yellow-colored product. The absorbance is measured spectrophotometrically at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample wells to control wells (containing no inhibitor). The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is then determined.

In Vitro Gut Microbiota Stability Assay (Protocol Example): This experiment would test the core hypothesis that deuteration improves stability.

-

Microbiota Culture: Obtain fecal samples from healthy donors to create a pooled, anaerobic culture of human gut microbiota.

-

Incubation: Incubate deuterated acarbose and standard acarbose at equimolar concentrations within the anaerobic culture system.

-

Time-Course Sampling: Collect samples from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Quench the metabolic activity in the samples and extract the compounds. Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentrations of both deuterated and non-deuterated acarbose.

-

Analysis: Compare the degradation half-lives of the two compounds in the presence of gut microbiota. A significantly longer half-life for the deuterated version would support the KIE hypothesis.

Conclusion

Acarbose is an effective, locally-acting oral anti-diabetic agent with a well-established mechanism of action. The strategy of deuteration to improve the pharmacokinetic properties of drugs is scientifically sound and has been successfully applied to systemically acting drugs. While deuterated acarbose is commercially available as a research tool (e.g., Acarbose-d4), there is no evidence in the scientific literature of its development as a therapeutic agent.

Theoretically, deuteration could enhance acarbose's stability against degradation by gut microbiota, potentially increasing its local efficacy. However, this remains a hypothesis. Such a modification would require extensive research to identify the correct site for deuteration and to evaluate whether the potential benefits in glycemic control would outweigh a possible increase in gastrointestinal side effects. For now, deuterated acarbose remains a compelling theoretical concept for researchers at the intersection of enzymology, medicinal chemistry, and diabetology.

References

- 1. Concert Pharmaceuticals | Flagship Pioneering [flagshippioneering.com]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acarbose. An update of its pharmacology and therapeutic use in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gosset.ai [gosset.ai]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acarbose: its role in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Handling of Acarbose-d4

Disclaimer: This guide provides comprehensive safety and handling information for Acarbose-d4. As specific safety data for the deuterated compound is limited, this document primarily relies on data from the non-deuterated parent compound, Acarbose. The toxicological and handling guidelines for Acarbose are considered directly applicable to this compound for general laboratory and research purposes.

This document is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a comprehensive risk assessment before handling this compound.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Acarbose, an antidiabetic agent.[1] The primary physical and chemical properties of Acarbose, which are expected to be nearly identical for this compound, are summarized below.

| Property | Value | Reference |

| Chemical Formula | C25H39D4NO18 | [2] |

| Molecular Weight | 649.63 g/mol | [2] |

| Appearance | Amorphous powder | [3][4] |

| Solubility | Soluble in water | [5] |

| Melting Point | 90 °C / 194 °F | [5] |

| Boiling Point | Not applicable | [5] |

| Flash Point | Not applicable | [5] |

| Autoignition Temperature | No information available | [5] |

| Vapor Pressure | Negligible | [4] |

Toxicological Information

Acarbose is classified as harmful if swallowed.[6][7] The primary adverse effects are gastrointestinal in nature and result from the fermentation of undigested carbohydrates in the colon.[8]

| Metric | Value | Species | Route | Reference |

| LD50 | 24 g/kg | Mouse | Oral | [6] |

| LD50 | 24 g/kg | Rat | Oral | [6] |

| LD50 | 12 g/kg | Rat | Subcutaneous | [6] |

| TDLO | 56 mg/kg/13D (intermittent) | Human | Oral | [6] |

Acute Effects:

-

Oral: Harmful if swallowed.[6][7] Ingestion may lead to abdominal pain, diarrhea, and flatulence.[9] An overdose is not expected to cause hypoglycemia but may intensify gastrointestinal symptoms.[10]

-

Inhalation: Not expected to be a significant hazard in its final pharmaceutical form.[9] However, inhalation of dust should be avoided.[11]

-

Skin: Not expected to cause significant irritation.[6] However, repeated or prolonged contact should be avoided.

-

Eye: Not expected to cause significant irritation.[6]

Chronic Effects:

-

Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.[4]

-

Elevated serum transaminases have been observed in some cases, which are typically asymptomatic and reversible upon discontinuation.[10]

Hazard Identification and Control

The primary hazards associated with this compound are its oral toxicity and the potential for dust formation. The following diagram illustrates the relationship between hazard identification, risk assessment, and control measures.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the Safety Data Sheets are not publicly available. The provided LD50 and TDLO values are standard toxicological metrics. The general methodology for such studies involves administering the substance to the specified animal model via the indicated route and observing the dose at which 50% of the test population succumbs (LD50) or the lowest dose at which toxic effects are observed (TDLO).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound powder.

| PPE Type | Specification | Reference |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [11] |

| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | [6][11] |

| Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities. | [11] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. For dust-forming activities, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be necessary as a backup to engineering controls. | [11] |

Engineering Controls

-

Work with this compound in a well-ventilated area, such as a laboratory fume hood, especially when handling the powder.[11]

-

Use a ventilated balance enclosure for weighing.

Handling Procedures

The following workflow outlines the recommended procedures for safely handling this compound.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

-

Recommended storage temperature is 2-8°C in a refrigerator.[2]

-

Avoid reaction with oxidizing agents.[4]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[11]

-

If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[11]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a doctor if irritation persists.[11]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Specific Hazards: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][11]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[11]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[12]

-

Excess and expired materials should be offered to a licensed hazardous material disposal company.[11]

By adhering to these guidelines, researchers and other professionals can handle this compound safely and effectively in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Acarbose - Wikipedia [en.wikipedia.org]

- 9. strides.com [strides.com]

- 10. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Acarbose in Human Plasma using Acarbose-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of acarbose in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Acarbose-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a HILIC column and detection by tandem mass spectrometry in the positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of acarbose concentrations in a biological matrix.

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. Accurate quantification of acarbose in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Acarbose

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.

Caption: Mechanism of Acarbose Action.

Experimental Protocol

Materials and Reagents

-

Acarbose reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) or equivalent

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in water).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 90% B to 50% B over 5 min, hold at 50% B for 2 min, return to 90% B and equilibrate for 3 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Dwell Time | 200 ms |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acarbose | 646.2 | 484.2 | 30 |

| This compound (Proposed) | 650.2 | 488.2 | 30 |

Note: The MRM transition for this compound is a proposed transition based on the expected mass shift from deuterium labeling. Optimization may be required.

Experimental Workflow

Caption: Acarbose Quantification Workflow.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide expected performance characteristics based on similar published methods for acarbose quantification.[1]

Linearity

| Analyte | Range (ng/mL) | R² |

| Acarbose | 1 - 1000 | > 0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 20 | < 20 | 80 - 120 |

| LQC | 3 | < 15 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 3 | > 85 | 85 - 115 |

| HQC | 800 | > 85 | 85 - 115 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of acarbose in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding research applications in the field of drug development and clinical pharmacology. Researchers should perform a full method validation to ensure compliance with regulatory standards.

References

Application Notes and Protocols for the Quantitative Analysis of Acarbose using Acarbose-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. Accurate quantification of acarbose in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of acarbose in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Acarbose-d4 as a stable isotope-labeled internal standard (SIL-IS) for enhanced accuracy and precision.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to acarbose but has a different mass due to the presence of four deuterium atoms, is added to the plasma sample. Both the analyte (acarbose) and the internal standard (this compound) are extracted from the plasma matrix using protein precipitation. The extracted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a reverse-phase C18 column, and detection is performed using a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of acarbose to that of this compound is used to calculate the concentration of acarbose in the sample, effectively correcting for any variability in sample preparation and instrument response.

Materials and Reagents

-

Acarbose reference standard (≥95% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of acarbose and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the acarbose stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions at various concentrations for spiking into plasma to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls: Spike appropriate volumes of the acarbose working standard solutions into blank human plasma to prepare calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in a similar manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 3) and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B in 1 min, and re-equilibrate for 2 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Gas 1 (Nebulizer Gas) | 50 psi |

| Gas 2 (Heater Gas) | 60 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acarbose | 646.2 | 484.2 | 35 |

| This compound | 650.2 | 488.2 | 35 |

Note: The exact MRM transitions and collision energies may require optimization on the specific instrument used.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Acarbose | 10 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC | 30 | 4.5 | 5.8 | 102.3 | 101.5 |

| MQC | 300 | 3.2 | 4.1 | 98.7 | 99.2 |

| HQC | 800 | 2.8 | 3.5 | 100.5 | 100.8 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of acarbose.

Caption: Logic of using a stable isotope-labeled internal standard.

Application Notes and Protocols for Acarbose-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acarbose-d4 in pharmacokinetic (PK) studies in animal models. Due to the limited availability of specific pharmacokinetic data for this compound, this document focuses on its primary application as an internal standard and provides pharmacokinetic data for unlabeled acarbose as a reference. The protocols outlined are applicable for conducting pharmacokinetic studies with either Acarbose or its deuterated analogue.

Introduction

Acarbose is an alpha-glucosidase inhibitor that delays the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4] It is used in the management of type 2 diabetes mellitus.[2] this compound, a deuterium-labeled version of acarbose, is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of acarbose in biological matrices.[5][6] Understanding the pharmacokinetics of acarbose is crucial for drug development, and while specific PK data for this compound is scarce, the data for unlabeled acarbose provides a strong foundation for study design.

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine, as well as pancreatic α-amylase.[1][2][3] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][7] Consequently, glucose absorption is delayed, leading to a reduction in postprandial blood glucose levels.[1][4]

Caption: Mechanism of action of Acarbose in the small intestine.

Pharmacokinetic Profile of Acarbose in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific pharmacokinetic data for this compound is not widely published, studies on radiolabeled ([¹⁴C]) acarbose provide valuable insights into its behavior in vivo. It is important to note that due to its mechanism of action, acarbose has very low systemic bioavailability.

Quantitative Data

The following tables summarize the available pharmacokinetic parameters for unlabeled acarbose in rats and dogs. This data can be used as a reference for designing studies with this compound, with the assumption of similar pharmacokinetic behavior.

Table 1: Pharmacokinetic Parameters of Acarbose in Rats (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | 1-2% | [2] |

| Time to Peak (Tmax) | 8 hours (for total radioactivity) | [2] |

| Primary Route of Excretion | Renal (for absorbed drug and metabolites) | [2] |

Table 2: Pharmacokinetic Parameters of Acarbose in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~4% | [2] |

| Time to Peak (Tmax) | 1.2 hours (for total radioactivity) | [2] |

| Primary Route of Excretion | Renal (for absorbed drug and metabolites) | [2] |

Experimental Protocols

This section provides detailed protocols for conducting pharmacokinetic studies of this compound in rat and dog models.

Animal Models

-

Rat Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dog Model: Beagle dogs are a standard model for preclinical pharmacokinetic studies.

Experimental Workflow

Caption: General workflow for a pharmacokinetic study of this compound.

Protocol for Oral Administration in Rats

-

Animal Preparation: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The typical dose for acarbose in rats is in the range of 2-4 mg/kg.

-

Administration: Administer the this compound suspension orally via gavage.

-

Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol for Intravenous Administration in Dogs

-

Animal Preparation: Use male Beagle dogs (8-12 kg). Fast the animals overnight before the study, with free access to water.

-

Dose Formulation: Dissolve this compound in a sterile isotonic saline solution suitable for intravenous injection. A typical intravenous dose is 2 mg/kg.

-

Administration: Administer the this compound solution as a bolus injection into a suitable vein (e.g., cephalic vein).

-

Blood Sample Collection: Collect blood samples from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation and Storage: Follow the same procedure as for the rat protocol.

Bioanalytical Method for Acarbose Quantification

A validated bioanalytical method is crucial for the accurate determination of acarbose concentrations in plasma samples. This compound is the ideal internal standard for this purpose.

Sample Preparation Protocol (Protein Precipitation)

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected acarbose levels).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable HPLC or UPLC system with a column appropriate for polar compounds (e.g., a HILIC column).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both acarbose and this compound.

Data Analysis

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½) should be calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

While specific pharmacokinetic data for this compound in animal models is limited, its primary role as an internal standard is well-established. The protocols and information provided in these application notes offer a robust framework for designing and conducting pharmacokinetic studies of acarbose, utilizing this compound for accurate quantification. The provided pharmacokinetic data for unlabeled acarbose serves as a valuable reference for these studies. Further research into the specific pharmacokinetic properties of this compound would be beneficial to the scientific community.

References

- 1. vasiliadis-books.gr [vasiliadis-books.gr]

- 2. Pharmacokinetics of acarbose. Part I: Absorption, concentration in plasma, metabolism and excretion after single administration of [14C]acarbose to rats, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood, plasma, serum samples - LABOKLIN Europe [laboklin.com]

- 4. Evaluation of the pharmacokinetics of metformin and acarbose in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry of Acarbose-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction